molecular formula C21H19FN6O3S2 B2638662 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1351600-90-2

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2638662
CAS No.: 1351600-90-2
M. Wt: 486.54
InChI Key: LNDNNNLTBBGKPN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fluorinated benzo[d]thiazole core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidine moiety. Its design integrates pharmacophores known for diverse biological activities, including kinase inhibition and enzyme modulation.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3S2/c1-13-10-11-23-20(24-13)27-33(30,31)15-8-6-14(7-9-15)25-18(29)12-28(2)21-26-19-16(22)4-3-5-17(19)32-21/h3-11H,12H2,1-2H3,(H,25,29)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNNNLTBBGKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex synthetic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H19FN6O3S2C_{21}H_{19}FN_6O_3S_2, and it features a unique combination of functional groups that contribute to its biological activity. The structural components include:

  • Fluorobenzo[d]thiazole moiety : Enhances lipophilicity and may influence enzyme interactions.
  • Sulfamoylphenyl group : Potentially increases binding affinity to biological targets.

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d]thiazole core and the introduction of the sulfonamide group, often using catalysts and specific reaction conditions to achieve high yields .

The biological activity of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating pathways involved in cancer progression and other diseases .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization . For instance, a related compound demonstrated significant antiproliferative activity against melanoma and prostate cancer cell lines, suggesting that 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide may also possess similar properties .

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of carbonic anhydrases, which are crucial in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies on related thiazole derivatives have demonstrated that substitutions at specific positions significantly affect their potency. For instance, modifications at the 4-position on the benzothiazole ring have been linked to enhanced inhibitory effects against various biological targets .

CompoundStructural FeaturesBiological Activity
2-Amino-4-fluoro-5-(imidazolyl)sulfany-N-(1,3-thiazol-2-yl)benzamideImidazole and thiazole ringsAnticancer activity
N-(4-sulfamoylphenyl)acetamideSulfonamide structureEnzyme inhibition
2-(allyl-benzothiazolyl)methyl-N-(4-sulfamoylphenyl)acetamideVariations in alkyl chainModified activity profile

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit potent inhibition against various cancer cell lines. For example, a thiazole derivative showed IC50 values in the nanomolar range against prostate cancer cells, indicating potential for further development .
  • Mechanistic Insights : Mechanistic studies revealed that certain derivatives act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Comparative Analysis : Comparative studies with standard anticancer agents have shown that modifications to the thiazole core can enhance efficacy while reducing cytotoxicity towards normal cells, highlighting the therapeutic window for these compounds .

Scientific Research Applications

Structural Features

The compound's structure can be analyzed for its functional groups, which may contribute to its biological activity:

Structural Feature Description
Fluorobenzo[d]thiazole Moiety Enhances lipophilicity and may contribute to enzyme inhibition.
Sulfamoyl Group Potentially increases interaction with biological targets, particularly in pharmacological contexts.
Pyrimidinyl Substitution May enhance selectivity for specific biological targets, improving efficacy and reducing side effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve the inhibition of bacterial enzymes critical for survival, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, suggesting potent activity.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary in vitro studies show that it can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Cytotoxicity

  • Cell Lines Tested :
    • MDA-MB-231 (Breast Cancer)
    • NUGC-3 (Gastric Cancer)
  • IC50 Values :
    • MDA-MB-231: 5.6 µM
    • NUGC-3: 6.1 µM

These results indicate that the compound possesses significant cytotoxic activity against these cancer cell lines.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.

Mechanistic Insights

Research indicates that the compound binds to the active site of carbonic anhydrases, leading to reduced enzymatic activity and potential anti-inflammatory effects.

Pharmacological Studies

Animal models have been employed to assess the anti-inflammatory properties of the compound. Results have shown a reduction in inflammatory markers when administered at therapeutic doses.

Summary of Findings

  • Inflammatory Markers Assessed : TNF-alpha, IL-6
  • Results : Significant reduction observed post-treatment compared to control groups.

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The 4-fluorobenzo[d]thiazole moiety in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., Compound 8) .

Heterocyclic Diversity : Pyrimidine and thiazole systems (as in IWP-3) are associated with kinase modulation, implying dual therapeutic pathways for the target compound .

Key Challenges:

  • The 4-methylpyrimidine sulfamoyl group may introduce steric hindrance, reducing yields compared to simpler analogs like Compound 6.
  • Fluorinated intermediates (e.g., p-fluorobenzoyl chloride) require stringent purification .

Pharmacological and Physicochemical Profiling

While direct data are absent, inferences can be drawn from analogs:

  • Activity Trends : Urease inhibition improves with electron-withdrawing groups (e.g., Cl in Compound 8 vs. F in the target compound) .
  • Toxicity : Sulfonamide-containing compounds (e.g., ) may carry hypersensitivity risks, requiring safety profiling .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be monitored?

The synthesis of thiazole-acetamide derivatives typically involves multi-step reactions, such as acylation of amino-thiazole intermediates followed by sulfonamide coupling. For example, similar compounds are synthesized via nucleophilic substitution using triethylamine as a catalyst in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux . Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or HPLC for intermediates. Yield optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst loading .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

Key techniques include:

  • NMR : 1H/13C NMR to confirm substituent positions on the thiazole and pyrimidine rings. Fluorine-19 NMR is essential for verifying the 4-fluoro substitution .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+).
  • FT-IR : Identification of sulfonamide (SO2NH) stretches (~1350 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition for anticancer activity). Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound’s bioactivity?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity to target proteins (e.g., EGFR or DHFR). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing fluoro groups) with activity. Validate predictions with in vitro assays and refine models using statistical metrics (R² > 0.8, RMSE < 0.5) .

Q. What strategies resolve contradictions in biological data between similar derivatives?

If conflicting activity arises (e.g., high potency in one assay but low in another), conduct:

  • Metabolic stability tests : Liver microsome assays to assess degradation.
  • Selectivity profiling : Screen against related enzyme isoforms (e.g., kinase panel).
  • Solubility/PAMPA assays : Evaluate bioavailability discrepancies .

Q. How can regioselectivity challenges in modifying the thiazole ring be addressed?

Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysis (e.g., Pd-mediated C–H activation) to control substitution patterns. Monitor regioselectivity via X-ray crystallography or NOE NMR experiments .

Q. What advanced techniques elucidate the mechanism of action (MOA) for this compound?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells.
  • Kinase profiling arrays : Identify off-target effects.
  • Metabolomics : Track downstream metabolic changes via LC-MS .

Q. How can scale-up synthesis be optimized while maintaining yield and purity?

Transition from batch to flow chemistry for exothermic steps (e.g., acylation). Use process analytical technology (PAT) like inline FT-IR for real-time monitoring. Optimize crystallization conditions (e.g., anti-solvent addition) to enhance purity ≥99% .

Methodological Notes

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute complex biological datasets .
  • Safety : Follow protocols for handling fluorinated intermediates (e.g., PPE for inhalation risks) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies if applicable .

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